PEAQX sodium

Description

Overview of Ionotropic Glutamate (B1630785) Receptors

Glutamate is the principal excitatory neurotransmitter in the mammalian brain, and its effects are mediated by a variety of receptors. nih.govpatsnap.com These receptors are broadly divided into two families: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). mdpi.comnih.gov iGluRs are ligand-gated ion channels that, upon binding glutamate, rapidly open to allow the flow of cations across the neuronal membrane, leading to fast excitatory neurotransmission. nih.govpatsnap.comfrontiersin.org

The iGluR family is composed of three main subtypes, named after the specific synthetic agonists that selectively activate them:

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: Mediate the majority of fast excitatory synaptic transmission.

Kainate receptors: Have a more complex role in both pre- and postsynaptic modulation of neurotransmission.

N-methyl-D-aspartate (NMDA) receptors: The primary subject of this article, known for their unique voltage-dependent activation and high calcium permeability. wikipedia.orgpatsnap.comnih.gov

All iGluRs are assembled from four subunits to form a central ion pore. nih.gov While AMPA and kainate receptors can form functional channels as either homo- or heterotetramers, NMDARs are obligate heterotetramers. nih.govguidetopharmacology.org

Functional Diversity and Subunit Composition of NMDA Receptors

The functional diversity of NMDARs arises from their complex heterotetrameric structure. nih.govrupress.org Functional receptors are typically composed of two obligatory GluN1 subunits and two regulatory subunits, which can be from the GluN2 or GluN3 families. mdpi.comfrontiersin.orgnih.gov The specific combination of these subunits dictates the receptor's biophysical and pharmacological properties, including its affinity for agonists, gating kinetics, and ion permeability. rupress.orgnih.gov

Seven genes encode the primary NMDAR subunits: one for GluN1 (with eight splice variants), four for GluN2 (GluN2A, GluN2B, GluN2C, GluN2D), and two for GluN3 (GluN3A, GluN3B). mdpi.comguidetopharmacology.orgrupress.org The GluN2 subunits, in particular, confer the most significant functional distinctions. nih.govrupress.org For example, receptors containing GluN2A subunits have different kinetic properties compared to those containing GluN2B subunits. nih.gov The expression of these subunits is also tightly regulated, varying with brain region and developmental stage. nih.govnih.gov For instance, GluN2B is the predominant subunit in the early postnatal brain, while GluN2A expression increases as synapses mature. nih.govjneurosci.org

| Subunit Family | Subunit Types | Key Characteristics |

|---|---|---|

| GluN1 | One gene with 8 splice variants | Obligatory subunit present in all functional NMDARs; contains the binding site for co-agonists glycine (B1666218) or D-serine. guidetopharmacology.orgjneurosci.org |

| GluN2 | GluN2A, GluN2B, GluN2C, GluN2D | Regulatory subunits that contain the glutamate binding site; determine many of the receptor's key pharmacological and kinetic properties. rupress.orgjneurosci.org GluN2A and GluN2B are most abundant in the cortex and hippocampus. nih.gov |

| GluN3 | GluN3A, GluN3B | Have an inhibitory effect on receptor activity. wikipedia.org |

Historical Context of NMDA Receptor Antagonists in Experimental Neuroscience

The very existence of the NMDA receptor as a distinct entity was established through the work of Jeff Watkins and colleagues, who synthesized not only NMDA itself but also the first competitive antagonists. nih.gov Compounds like D-2-amino-5-phosphonovalerate (D-AP5 or APV) were crucial in early research because they could block responses to NMDA without affecting those mediated by AMPA or kainate receptors. nih.govnih.gov This pharmacological distinction allowed researchers to begin isolating and studying the specific roles of NMDARs in the brain. nih.gov

Following the discovery of competitive antagonists that act at the glutamate binding site, another class of antagonists emerged: channel blockers. mdpi.com These compounds, such as phencyclidine (PCP) and dizocilpine (B47880) (MK-801), physically obstruct the ion channel pore after it has been opened by agonists. nih.govmdpi.com While powerful research tools, the use of these non-selective antagonists also revealed the potential for significant side effects, which fueled the search for more specific modulators. frontiersin.orgoup.com Later, antagonists targeting the co-agonist glycine binding site on the GluN1 subunit, such as kynurenic acid, were also developed. mdpi.comnih.gov

Rationale for Subunit-Selective NMDA Receptor Antagonism in Research Paradigms

As the complexity of the NMDAR family became apparent, so did the need for more refined pharmacological tools. The different GluN2 subunits are not just structurally distinct; they are linked to different intracellular signaling pathways and play divergent roles in synaptic plasticity and excitotoxicity. wikipedia.orgnih.gov For example, there is evidence to suggest that activation of GluN2A-containing receptors and GluN2B-containing receptors can have opposing effects on downstream signaling cascades related to cell survival and cell death. wikipedia.org

This functional dichotomy provides a strong rationale for developing subunit-selective antagonists. google.compnas.org Such compounds allow researchers to:

Dissect the specific contributions of different NMDAR subtypes to physiological processes like learning and memory. nih.gov

Investigate the distinct roles of GluN2A, GluN2B, and other subunits in the pathophysiology of various neurological and psychiatric disorders. frontiersin.orggoogle.com

Explore the potential for developing more targeted therapies with fewer side effects than non-selective antagonists. google.compnas.org

The development of antagonists with a preference for one GluN2 subunit over another has been a significant goal in neuroscience research. pnas.org One such compound that has emerged as a valuable experimental tool is PEAQX sodium .

PEAQX, also known as NVP-AAM077, is a competitive NMDA receptor antagonist. biocat.comwikipedia.org Initial studies described it as being highly selective for NMDARs containing the GluN2A subunit over those containing the GluN2B subunit. tocris.comrndsystems.com While later, more detailed kinetic studies suggested a more modest 5- to 11-fold preference for GluN1/GluN2A over GluN1/GluN2B receptors, this selectivity has still made it a widely used tool for probing the function of GluN2A-containing receptors. pnas.orgbiocat.comwikipedia.org Research using PEAQX has helped to explore the role of GluN2A-containing receptors in processes such as neuronal apoptosis and seizure activity. nih.govmedchemexpress.comsigmaaldrich.com

| Property | Value |

|---|---|

| Chemical Name | [(1S)-1-(4-Bromophenyl)ethyl]aminomethyl] phosphonic acid tetrasodium (B8768297) salt tocris.com |

| Synonym | NVP-AAM077 tetrasodium hydrate (B1144303) sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₇H₁₃BrN₃Na₄O₅P rndsystems.com |

| Molecular Weight | 542.14 g/mol (anhydrous basis) tocris.comsigmaaldrich.com |

| Appearance | White to beige powder sigmaaldrich.com |

| Target Receptor | Reported IC₅₀ |

|---|---|

| Human NMDA 1A/2A Receptors | 8 nM tocris.comrndsystems.com, 270 nM medchemexpress.comtargetmol.com |

| Human NMDA 1A/2B Receptors | 29.6 μM medchemexpress.comtargetmol.com |

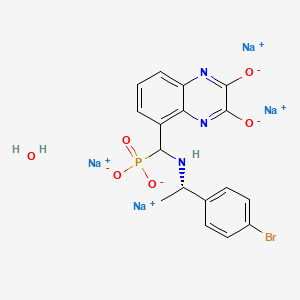

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrasodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN3O5P.4Na.H2O/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13;;;;;/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26);;;;;1H2/q;4*+1;/p-4/t9-,17?;;;;;/m0...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGAGBKXHAHCGQ-VSYRWHDMSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN3Na4O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Chemical Classification of Peaqx Sodium

Systematic and Common Designations: PEAQX Sodium, PEAQX Tetrasodium (B8768297) Salt, NVP-AAM077

This compound is a chemical compound known by several designations in scientific literature and commercial catalogs. Its most common names include this compound, PEAQX tetrasodium salt, and NVP-AAM077. medkoo.comhellobio.comtocris.com The designation NVP-AAM077 often refers to the active (1R,1'S) stereoisomer, although it is also used more broadly for the compound. sigmaaldrich.comnih.govresearchgate.net Other synonyms include AAM-077 and PEAQX. medkoo.com

The systematic chemical name for the compound further clarifies its structure. According to the International Union of Pure and Applied Chemistry (IUPAC), it is named sodium ((((S)-1-(4-bromophenyl)ethyl)amino)(2,3-dioxidoquinoxalin-5-yl)methyl)phosphonate hydrate (B1144303). medkoo.comnih.gov An alternative systematic name is [[(1S)-1-(4-Bromophenyl)ethyl]aminomethyl] phosphonic acid tetrasodium salt. hellobio.comtocris.comrndsystems.com

The compound is registered under different CAS Numbers depending on its form. The free acid form is identified by CAS Number 459836-30-7, while the sodium salt is assigned CAS Number 2102348-87-6. medkoo.comsigmaaldrich.comfishersci.nobiocat.comwikipedia.org

| Identifier Type | Value | Reference |

|---|---|---|

| Common Names | PEAQX, this compound, PEAQX tetrasodium salt, NVP-AAM077, AAM-077 | medkoo.comhellobio.comtocris.com |

| IUPAC Name | sodium ((((S)-1-(4-bromophenyl)ethyl)amino)(2,3-dioxidoquinoxalin-5-yl)methyl)phosphonate hydrate | medkoo.comnih.gov |

| CAS Number (Sodium Salt) | 2102348-87-6 | medkoo.comfishersci.nobiocat.com |

| CAS Number (Free Acid) | 459836-30-7 | hellobio.comsigmaaldrich.comwikipedia.org |

| Molecular Formula (Tetrasodium Salt) | C17H13BrN3Na4O5P | hellobio.comtocris.comrndsystems.comfishersci.nobio-techne.com |

| Molecular Weight (Tetrasodium Salt) | 542.14 g/mol | hellobio.comtocris.comrndsystems.comfishersci.nobio-techne.com |

Chemical Class: 5-Phosphonomethylquinoxalinediones

This compound belongs to the chemical class of 5-phosphonomethylquinoxalinediones. rndsystems.comnih.govdirect-ms.org Compounds in this class are characterized by a quinoxaline-2,3-dione core structure with a phosphonomethyl group attached at the 5-position. This structural framework is key to their biological activity as competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. hellobio.comrndsystems.comwikipedia.orgnih.gov The development of 5-phosphonomethylquinoxalinediones led to potent antagonists with a preference for specific NMDA receptor subunit compositions. rndsystems.comnih.govcaymanchem.comacs.org

Stereochemical Considerations in NMDA Receptor Antagonism

PEAQX is a competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor. medkoo.comhellobio.combiocat.comwikipedia.org The compound possesses two chiral centers, leading to the existence of different stereoisomers. The specific stereochemistry is critical for its interaction with the NMDA receptor. The designation (1RS,1′S)-PEAQX refers to an equimolecular mixture of the (1R,1′S)- and (1S,1′S)-diastereoisomers. nih.govresearchgate.net The pure, active diastereomer is often referred to as NVP-AAM077, which is the (1R,1'S) stereoisomer. nih.govresearchgate.netnih.gov This specific configuration is responsible for its potent antagonist activity.

Initially, PEAQX (as NVP-AAM077) was reported to have a high selectivity for NMDA receptors containing the GluN2A subunit over those with the GluN2B subunit, with a reported selectivity of over 100-fold. tocris.comrndsystems.comfishersci.nobio-techne.com However, subsequent, more detailed pharmacological analyses revealed a more modest selectivity, with a 5- to 10-fold higher affinity for GluN1/GluN2A receptors compared to GluN1/GluN2B receptors. medkoo.comhellobio.comnih.govbiocat.comwikipedia.orgnih.govosti.gov

| Receptor Subunit Combination | IC50 Value | Selectivity Fold (GluN2A vs. GluN2B) | Reference |

|---|---|---|---|

| hGluN1A/hGluN2A | 8 nM / 31 nM / 270 nM | ~5 to >100 | hellobio.comtocris.comwikipedia.orgcaymanchem.commedchemexpress.com |

| hGluN1A/hGluN2B | 215 nM / 29,600 nM |

Research into the structural basis of its antagonism has provided significant insights. A crystal structure study of the GluN1-GluN2A ligand-binding domain (LBD) in complex with NVP-AAM077 revealed a novel binding mode. nih.gov Unlike other antagonists that bind solely within the glutamate-binding pocket of the GluN2A subunit, the bromophenyl group of NVP-AAM077 extends out of this pocket. nih.gov It forms a unique interaction with the GluN1 subunit, specifically with the residue GluN1-Glu781, at the interface between the GluN1 and GluN2A subunits. nih.gov This interaction with residues from both subunits is a distinctive feature among competitive NMDA receptor antagonists and provides a new avenue for the design of selective therapeutic agents. nih.gov

Molecular Target and Receptor Pharmacology of Peaqx Sodium

Primary Mechanism of Action: Competitive Antagonism at the NMDA Receptor Glutamate (B1630785) Site

PEAQX sodium functions as a potent and competitive antagonist at the NMDA receptor. hellobio.comrndsystems.comtocris.com Its primary mechanism involves binding to the glutamate recognition site on the NMDA receptor complex. hellobio.commdpi.com The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. nih.govwikipedia.org By occupying the glutamate binding site, this compound prevents the endogenous agonist, glutamate, from binding and subsequently activating the receptor. This competitive antagonism leads to the inhibition of ion flow through the NMDA receptor channel, thereby modulating neuronal activity. mdpi.com This action is distinct from non-competitive antagonists that may block the ion channel itself. mdpi.com

Specificity for NMDA Receptor Subunits

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. nih.gov There are four subtypes of the GluN2 subunit (A-D), which impart distinct pharmacological and physiological properties to the receptor complex. nih.gov this compound exhibits a degree of selectivity for specific GluN2 subunits.

Preference for GluN2A (NR2A)-Containing Receptors

Research has consistently shown that this compound has a preference for NMDA receptors that contain the GluN2A subunit over those containing the GluN2B subunit. hellobio.comrndsystems.comtocris.commedkoo.combiocat.com This selectivity has made it a valuable tool in studies aiming to differentiate the roles of GluN2A- and GluN2B-containing NMDA receptors in various neurological processes. nih.govnih.gov The compound's interaction at the glutamate binding site of the GluN2A subunit is the basis for this preference. nih.gov

Quantitative Assessment of GluN2A versus GluN2B Selectivity

The degree of selectivity of this compound for GluN2A over GluN2B has been a subject of detailed investigation, with reported values varying across studies. Initially, it was described as having a more than 100-fold selectivity for human GluN2A-containing receptors. rndsystems.comtocris.comwikipedia.org However, subsequent and more detailed pharmacological analyses have indicated a more modest selectivity.

More recent studies using Schild analysis have reported the selectivity to be approximately 5- to 11-fold. medkoo.combiocat.comwikipedia.orgpnas.org For instance, one study determined the Ki (inhibition constant) to be around 5-fold different between GluN1/GluN2A and GluN1/GluN2B receptors. medkoo.combiocat.comwikipedia.org Another reported IC50 values of 31 nM for GluN1/2A and 215 nM for GluN1/2B, yielding a selectivity of about 7-fold. hellobio.com A separate investigation found IC50 values of 270 nM for human NMDAR 1A/2A and 29.6 µM for human NMDAR 1A/2B, suggesting a more than 100-fold preference in that specific assay. medchemexpress.comtargetmol.commedchemexpress.com This variability highlights the influence of different experimental systems and methodologies (e.g., human vs. rodent receptors, different expression systems) on the determined selectivity ratios. nih.gov

Table 1: Reported Selectivity of this compound for NMDA Receptor Subunits

| Receptor Subunit | IC50 / Ki Value | Selectivity Fold (GluN2A vs. GluN2B) | Source |

|---|---|---|---|

| hGluN2A | IC50 = 8 nM (overall) | >100 | rndsystems.comtocris.com |

| hGluN2B | - | ||

| GluN1/GluN2A | - | ~5 | medkoo.combiocat.comwikipedia.org |

| GluN1/GluN2B | - | ||

| GluN1/2A | IC50 = 31 nM | ~7-10 | hellobio.com |

| GluN1/2B | IC50 = 215 nM | ||

| hNMDAR 1A/2A | IC50 = 270 nM | >100 | medchemexpress.comtargetmol.commedchemexpress.com |

| hNMDAR 1A/2B | IC50 = 29,600 nM | ||

| GluN1/2A | Ki = 15 nM | ~5.2 | nih.gov |

| GluN1/2B | Ki = 78 nM |

Implications of Subunit Selectivity for Receptor Function Modulation

The preferential antagonism of GluN2A-containing NMDA receptors by this compound has significant implications for modulating receptor function. The subunit composition of NMDA receptors changes during development and varies across different brain regions, influencing synaptic plasticity, learning, and memory. nih.govnih.gov For example, the GluN2B subunit is more dominant early in postnatal development, while the GluN2A subunit expression increases with maturation. nih.govnih.gov

By selectively inhibiting GluN2A-containing receptors, PEAQX allows researchers to dissect the specific contributions of these receptor subtypes to physiological and pathological processes. nih.gov For instance, studies have utilized PEAQX to investigate the role of GluN2A subunits in phenomena such as long-term potentiation (LTP), excitotoxicity, and the effects of certain neurological conditions. nih.govjneurosci.org The ability to preferentially block one subtype over another, even with modest selectivity, provides a clearer picture of the distinct signaling pathways initiated by the activation of GluN2A- versus GluN2B-containing NMDA receptors. nih.gov

Receptor Binding Kinetics and Equilibrium Studies

The interaction of this compound with the NMDA receptor has been characterized through binding kinetics and equilibrium studies. As a competitive antagonist, its binding is reversible and concentration-dependent. Schild analysis, a method used to determine the affinity of an antagonist, has been employed to calculate the inhibition constants (Ki) for PEAQX at different NMDA receptor subtypes. nih.govpnas.org

These studies have confirmed that PEAQX binds to the glutamate site on the GluN2 subunit. nih.gov The kinetics of this interaction—how quickly the molecule binds to and dissociates from the receptor—influences its pharmacological effect. While detailed kinetic parameters are not always reported, the equilibrium constants derived from these studies provide a quantitative measure of the antagonist's potency and selectivity. nih.gov For example, a study reported Ki values of 15 nM for GluN1/2A and 78 nM for GluN1/2B receptors, which quantitatively demonstrates its preference for the GluN2A subtype at equilibrium. nih.gov

Allosteric Modulation Considerations in this compound Action

While this compound's primary mechanism is competitive antagonism at the agonist binding site, the broader context of NMDA receptor pharmacology includes allosteric modulation. mdpi.comwikipedia.org Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site, and they can either enhance (positive allosteric modulators) or reduce (negative allosteric modulators) the receptor's response to the agonist. mdpi.com

Cellular and Subcellular Mechanisms of Peaqx Sodium Action

Modulation of Ion Channel Activity in NMDA Receptors

PEAQX sodium, also known as NVP-AAM077, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and neuronal communication. tocris.comhellobio.com Its primary mechanism of action involves the modulation of the ion channel activity associated with this receptor.

Specifically, this compound acts as a competitive antagonist at the glutamate binding site of the NMDA receptor. hellobio.com It exhibits a significant preference for NMDA receptors containing the GluN2A subunit over those containing the GluN2B subunit. tocris.comhellobio.com Research indicates that this compound has an IC50 of 8 nM for NMDA receptors and demonstrates over 100-fold selectivity for human GluN2A-containing receptors compared to human GluN2B-containing receptors. tocris.comrndsystems.com In human NMDA receptors expressed in vitro, the IC50 values were 270 nM for hNMDAR 1A/2A and 29.6 μM for hNMDAR 1A/2B. medchemexpress.commedchemexpress.com This selectivity for GluN2A-containing receptors is a key feature of its pharmacological profile. tocris.comsigmaaldrich.com By binding to the receptor, this compound prevents the endogenous ligand, glutamate, from activating the receptor and thereby inhibits the influx of ions, particularly Ca2+, through the channel. abcam.comyale.edu

The influx of calcium through NMDA receptors is a critical event that triggers a cascade of intracellular signaling pathways involved in various neuronal processes, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular models of learning and memory. nih.govscirp.org By blocking this ion channel activity, this compound can effectively modulate these downstream events.

Table 1: Potency of this compound on NMDA Receptor Subtypes

| Receptor Subtype | IC50 Value |

|---|---|

| NMDA Receptor (general) | 8 nM tocris.comrndsystems.com |

| Human NMDAR 1A/2A | 270 nM medchemexpress.commedchemexpress.comglpbio.comtargetmol.com |

| Human NMDAR 1A/2B | 29.6 μM (29,600 nM) medchemexpress.commedchemexpress.comglpbio.comtargetmol.com |

| GluN1/2A | 31 nM hellobio.com |

| GluN1/2B | 215 nM hellobio.com |

Downstream Intracellular Signaling Pathway Modulation

The antagonistic action of this compound on NMDA receptors initiates a series of changes in downstream intracellular signaling pathways. These modulations are central to its observed effects on neuronal function and survival.

Influence on Caspase-3 Activity

This compound has been shown to influence the activity of caspase-3, a key enzyme in the apoptotic cascade. medchemexpress.commedchemexpress.com Studies have demonstrated that administration of this compound can lead to an increase in caspase-3 activity in a dose-dependent manner in the frontal cortex and striatum of rats. medchemexpress.com For instance, a high dose of this compound resulted in striatal apoptosis. glpbio.com In cortical striatal slice cultures, a 3 μM concentration of PEAQX was sufficient to promote the activation of caspase-3 and induce cell apoptosis. medchemexpress.commedchemexpress.com Furthermore, in animal models, a specific dose of this compound led to an eight-fold increase in caspase-3 activity in the striatum. medchemexpress.commedchemexpress.com However, it has been noted that PEAQX is less potent in activating caspase-3 compared to its stereoisomer, NVP-AAM007. sigmaaldrich.com

Table 2: Effect of this compound on Caspase-3 Activity

| Experimental Model | Observation |

|---|---|

| Cortical striatal slice cultures | Promoted caspase-3 activation and induced cell apoptosis medchemexpress.commedchemexpress.com |

| Rats (in vivo) | Dose-dependent increase in caspase-3 activity in the frontal cortex and striatum medchemexpress.com |

| Rat Pups (in vivo) | An 8-fold increase in striatal caspase-3 activity medchemexpress.commedchemexpress.com |

Effects on CaMKIV-TORC1-p-CREB-BDNF Pathway

This compound has been found to modulate the Calcium/calmodulin-dependent protein kinase IV (CaMKIV)-TORC1-p-CREB-BDNF signaling pathway, which is vital for neuronal survival and plasticity. researchgate.netnih.govnih.gov In a mouse model of cerebral ischemia, this compound was observed to block the signal of the CaMKIV-TORC1-CREB pathway that was induced by a sigma-1 receptor agonist. medchemexpress.commedchemexpress.com This action resulted in reduced protein expression levels within this pathway. medchemexpress.commedchemexpress.com Specifically, the activation of the sigma-1 receptor is thought to improve learning and memory by increasing the expression of brain-derived neurotrophic factor (BDNF) through the NR2A-CaMKIV-TORC1 pathway. researchgate.net By antagonizing the NR2A subunit, this compound interferes with this neuroprotective signaling cascade. researchgate.net

Interplay with Calcium Signaling in Postsynaptic Neurons via Plasma Membrane Ca2+ ATPases and Ionotropic Glutamate Receptors

The regulation of intracellular calcium levels is a critical function in postsynaptic neurons, and this compound's interaction with NMDA receptors plays a significant role in this process. abcam.comnih.gov Postsynaptic glutamate receptor activation leads to an increase in cytosolic Ca2+, initiating various signaling and plasticity events. nih.gov The plasma membrane Ca2+ ATPases (PMCAs) are essential for extruding Ca2+ and terminating these signals. nih.gov Research has shown that there is a functional interplay between NMDA receptors and PMCAs, which is regulated by the glycoprotein (B1211001) neuroplastin-65. nih.gov By blocking the Ca2+ influx through NMDA receptors, this compound directly influences the amplitude and duration of cytosolic Ca2+ transients in the dendrites and spines of hippocampal neurons. abcam.comnih.gov This modulation affects the delicate balance of calcium signaling that is fundamental for normal synaptic function and plasticity. nih.gov

Impact on Neuronal Plasticity and Synaptic Strength in Experimental Models

The ability of this compound to modulate NMDA receptor activity has direct consequences on neuronal plasticity and the strength of synaptic connections. scirp.orgbiorxiv.org

Regulation of Long-Term Potentiation (LTP)-like Synaptic Potentiation

Long-term potentiation (LTP) is a form of synaptic plasticity that results in a long-lasting enhancement of signal transmission between two neurons and is considered a primary cellular mechanism underlying learning and memory. nih.govnih.govyoutube.com The induction of many forms of LTP is critically dependent on the activation of NMDA receptors. nih.gov Studies have shown that this compound, by selectively antagonizing GluN2A-containing NMDA receptors, can block the induction of LTP. biorxiv.orgresearchgate.net In hippocampal slices, the application of PEAQX prevented the sustained increase in field excitatory postsynaptic potentials (fEPSPs) that is characteristic of LTP. biorxiv.org This demonstrates that the activity of GluN2A-containing NMDA receptors is essential for this form of synaptic potentiation. researchgate.net The ability of this compound to inhibit LTP underscores its significant impact on the molecular mechanisms of synaptic plasticity. biorxiv.orgmedkoo.com

Differential Effects on Synaptic versus Extrasynaptic NMDA Receptors

NMDA receptors are critical for synaptic plasticity, learning, and memory. They are found both within the synapse (synaptic) and outside of it (extrasynaptic). wikipedia.orgu-tokyo.ac.jp The subunit composition of these receptors, particularly the presence of GluN2A or GluN2B subunits, influences their function and pharmacology. wikipedia.orgnih.gov this compound exhibits a preference for NMDA receptors containing the GluN2A subunit. tocris.commedkoo.comsigmaaldrich.com

The distinction between synaptic and extrasynaptic NMDA receptor function is crucial. Activation of synaptic NMDA receptors is generally associated with pro-survival signaling pathways, while the activation of extrasynaptic NMDA receptors has been linked to excitotoxicity and cell death pathways. wikipedia.orgu-tokyo.ac.jpnih.gov Research suggests that different endogenous co-agonists, D-serine and glycine (B1666218), may preferentially gate synaptic and extrasynaptic NMDA receptors, respectively, further highlighting their distinct roles. u-tokyo.ac.jp

While initially reported to have a high selectivity for GluN2A over GluN2B-containing receptors, subsequent, more detailed studies have indicated a more modest 5-fold difference in affinity. medkoo.comnih.govbiocat.com This selectivity, though not absolute, is sufficient to allow for the pharmacological dissection of the roles of different NMDA receptor populations. For instance, studies have utilized PEAQX to investigate the specific contributions of GluN2A-containing receptors in various physiological and pathological processes. nih.govdovepress.com The blockade of GluN2A-containing receptors by PEAQX can alter synaptic events and has been shown to prevent NMDA receptor-dependent long-term potentiation (LTP). gla.ac.uk

The subcellular location of NMDA receptors, whether synaptic or extrasynaptic, appears to be a key determinant of their downstream signaling and ultimate effect on neuronal fate. nih.govcsic.es Blockade of specific NMDA receptor subtypes with antagonists like PEAQX provides a valuable tool for understanding the complex interplay between receptor localization, subunit composition, and cellular outcomes.

Interactive Table: this compound Selectivity for NMDA Receptor Subtypes

| Receptor Subtype | Reported IC50 / Affinity | Source(s) |

| hNMDAR 1A/2A | 270 nM (IC50) | medchemexpress.com |

| hNMDAR 1A/2B | 29.6 μM (IC50) | medchemexpress.com |

| GluN1/GluN2A | ~5-fold higher affinity than GluN1/GluN2B | medkoo.comnih.govbiocat.com |

| hGluN2A vs hGluN2B | >100-fold selectivity | tocris.com |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Induction of Apoptosis in Cortical Striatal Slice Cultures in Specific Contexts

This compound has been shown to induce apoptosis, or programmed cell death, in specific neuronal populations, particularly in cortical and striatal neurons. medchemexpress.comtargetmol.commedchemexpress.com This effect is closely linked to its action as an NMDA receptor antagonist.

Research has demonstrated that PEAQX can promote the activation of caspase-3, a key executioner enzyme in the apoptotic cascade, in cortical striatal slice cultures. medchemexpress.comtargetmol.commedchemexpress.com The induction of apoptosis by PEAQX appears to be context-dependent. For example, in studies investigating perinatal brain development, the blockade of GluN2A-containing NMDA receptors by PEAQX was found to mimic the apoptotic effects of phencyclidine (PCP) in the cortex. nih.gov

Specifically, sub-chronic administration of PEAQX in neonatal rats led to a significant elevation of caspase-3 activity in the frontal cortex and, at higher doses, in the striatum. nih.gov This suggests that the antagonism of GluN2A-containing NMDA receptors during a critical period of brain development can trigger neuronal death. nih.gov In contrast, blockade of GluN2B-containing receptors with a different antagonist did not produce the same apoptotic effect in the cortex. nih.gov

It is important to note that the role of NMDA receptor subunits in apoptosis is complex. Some studies suggest that the activation of extrasynaptic NMDA receptors, which are often enriched in GluN2B subunits, promotes cell death, while synaptic NMDA receptors are neuroprotective. wikipedia.orgu-tokyo.ac.jpnih.gov However, other research indicates that NR2B-containing receptors, regardless of their location, can mediate excitotoxicity, whereas NR2A-containing receptors may have a neuroprotective role. nih.govnih.gov The finding that PEAQX, a GluN2A-preferring antagonist, induces apoptosis highlights the intricate and sometimes paradoxical roles of different NMDA receptor subtypes in neuronal survival and death. nih.govsigmaaldrich.com

Interactive Table: Research Findings on this compound and Apoptosis

| Experimental Model | Key Finding | Source(s) |

| Cortical Striatal Slice Cultures | Promotes activation of caspase-3 and induces cell apoptosis. | medchemexpress.comtargetmol.commedchemexpress.com |

| Neonatal Rats (in vivo) | Markedly elevated caspase-3 activity in the cortex following administration on postnatal days 7, 9, and 11. | nih.gov |

| Neonatal Rats (in vivo) | Striatal apoptosis was observed after sub-chronic treatment with a high dose (20 mg/kg). | nih.gov |

| Mature Cortical Cultures | Incubation with NVP-AAM077 (PEAQX) for 48 hours resulted in a significant increase in neuronal apoptosis. | nih.gov |

Preclinical Pharmacological Investigations Utilizing Peaqx Sodium

Research in Neural Development Models

Studies utilizing developing rat models have been instrumental in characterizing the age-dependent anticonvulsant profile of PEAQX sodium. The rationale for this focus lies in the significant developmental shifts in the expression of NMDA receptor subunits, which can influence the therapeutic response to subunit-specific antagonists.

Anticonvulsant Action in Developing Rat Models

Research has demonstrated that this compound exhibits anticonvulsant activity in juvenile animals, with its effects varying both qualitatively and quantitatively depending on the age of the animal and the specific seizure model employed nih.gov. The compound was tested in 12-, 18-, and 25-day-old rats, developmental periods that are critical for the maturation of the central nervous system nih.govnih.gov. The findings from these studies indicate a clear age-dependent difference in the anticonvulsant effects of this compound nih.gov.

Developmental Changes in NMDA Receptor Subunit Composition and this compound Efficacy

The efficacy of this compound is closely linked to the developmental trajectory of NMDA receptor subunits. Early in postnatal development, the GluN2B subunit is predominantly expressed in the brain. However, as development progresses, there is a switch, and the GluN2A subunit becomes the dominant form nih.govnih.gov. This developmental shift is a key factor in the observed age-specific effects of this compound. The compound's preference for the GluN2A subunit means its anticonvulsant action becomes more pronounced as the expression of this subunit increases with age nih.gov. This is in contrast to antagonists that target the GluN2B subunit, which are more effective in younger animals nih.gov. The results of these studies align with the known postero-anterior maturation gradient of NMDA receptor subunit composition in the brain nih.govnih.gov.

Studies in Experimental Models of Seizures

To further delineate its anticonvulsant profile, this compound has been evaluated in established experimental models of seizures, including those induced by chemical convulsants and electrical stimulation.

Suppression of Pentylenetetrazol-Induced Generalized Seizures

In models utilizing pentylenetetrazol (PTZ), a substance that induces generalized seizures, this compound demonstrated a dose-dependent suppression of seizures in all tested age groups (12, 18, and 25-day-old rats) nih.govnih.gov. Specifically, it was effective against generalized seizures that involved a loss of righting reflexes, which are thought to originate in the brainstem nih.gov. The compound preferentially suppressed the tonic phase of these generalized seizures nih.gov. However, its effect on minimal clonic seizures, where the righting reflex is preserved, was less pronounced, with only a moderate prolongation of latency observed at the highest dose nih.govnih.gov.

Below is a summary of the effects of this compound on PTZ-induced seizures in different age groups of rats.

| Age Group | Effect on Generalized Seizures (with loss of righting reflex) | Effect on Minimal Clonic Seizures (with preserved righting reflex) |

| 12-day-old | Dose-dependent suppression | Moderately prolonged latency at the highest dose |

| 18-day-old | Dose-dependent suppression | Moderately prolonged latency at the highest dose |

| 25-day-old | Dose-dependent suppression | Moderately prolonged latency at the highest dose |

Effects on Cortical Epileptic Afterdischarges

The effects of this compound were also investigated on cortical epileptic afterdischarges, which are generated in the forebrain through electrical stimulation nih.gov. In 25-day-old rats, all tested doses of this compound showed an anticonvulsant effect against these afterdischarges nih.govnih.gov. In the younger age groups (12 and 18-day-old), only the highest dose of this compound was effective nih.govnih.gov. This age-dependent efficacy is consistent with the later maturation of the GluN2A/GluN2B ratio in cortical and thalamic regions nih.gov. Interestingly, an unexpected proconvulsant action was noted at a specific dose in the youngest and 18-day-old groups, highlighting the complex interactions between the drug and the developing brain nih.gov.

The following table summarizes the anticonvulsant action of this compound against cortical epileptic afterdischarges.

| Age Group | Anticonvulsant Effect |

| 12-day-old | Effective only at the highest dose |

| 18-day-old | Effective only at the highest dose |

| 25-day-old | Effective at all tested doses |

Differentiation of Anticonvulsant Effects based on NMDA Receptor Subunit Dominance

The preclinical data for this compound underscore the importance of NMDA receptor subunit composition in determining its anticonvulsant efficacy. The compound's greater effectiveness in older developing rats, particularly against cortically generated seizures, correlates with the increased prevalence of the GluN2A subunit in the forebrain during later stages of postnatal development nih.gov. Conversely, the suppression of brainstem-generated generalized tonic-clonic seizures across all age groups is in line with the earlier expression and dominance of the GluN2A subunit in the brainstem nih.gov. Although this compound is considered GluN2A-preferring, its partial affinity for the GluN2B subunit may contribute to its efficacy in younger animals where GluN2B is more abundant nih.gov. This contrasts with selective GluN2B antagonists, which have shown marked anticonvulsant effects in younger rats but a failure to produce the same effects in older animals nih.gov.

Exploration in Cognitive and Behavioral Neuroscience Models

Adolescence is a critical neurodevelopmental period characterized by heightened social interaction. The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is implicated in modulating the unique behavioral phenotypes observed during this stage. Preclinical studies using adolescent animal models have explored the role of specific NMDA receptor antagonists, including this compound, in influencing social behaviors.

Table 1: Effects of this compound on Social Behavior in Adolescent Rats

| Behavioral Metric | Effect of this compound Administration |

|---|---|

| Overall Social Activity (Investigation, Contact, Play) | Increased |

| Frequency of Peer-Directed Social Behaviors | Increased |

| Social Preference (Crossovers toward partner) | Reduced |

| General Locomotor Activity | No significant change |

The hippocampal CA3 region is integral to the formation of associative memories and pattern completion, processes that rely on short-term synaptic plasticity. A critical synapse in this circuit is the mossy fiber (mf) input to CA3 pyramidal neurons. This synapse exhibits robust, use-dependent facilitation, a form of short-term plasticity believed to be crucial for information transfer and memory encoding nih.gov.

Research has identified that presynaptic NMDA receptors located on mossy fiber boutons play a significant role in selectively enhancing this short-term synaptic plasticity nih.gov. The activation of these presynaptic receptors contributes to the facilitation of neurotransmitter release during specific patterns of activity. As a competitive NMDA receptor antagonist, this compound is hypothesized to act at these presynaptic sites. By competitively inhibiting these receptors, this compound would reduce the degree of use-dependent facilitation at the mf-CA3 synapse. This antagonism would, in turn, modulate the firing patterns of CA3 pyramidal neurons, which are driven by these inputs. Consequently, by altering the fundamental rules of short-term plasticity in this key hippocampal circuit, this compound can influence short-term memory phenotypes that depend on the integrity of CA3 function nih.gov.

Table 2: Proposed Mechanism of this compound on Hippocampal CA3 Circuitry

| Target | Action of this compound | Functional Consequence |

|---|---|---|

| Presynaptic NMDA Receptors (Mossy Fiber Boutons) | Competitive Antagonism | Reduced short-term facilitation |

| Mossy Fiber-CA3 Synapse | Decreased use-dependent synaptic enhancement | Modulation of CA3 pyramidal neuron firing patterns |

| Hippocampal Circuit | Alteration of information transfer | Influence on short-term memory phenotypes |

Evaluation in Experimental Ischemic Models

Cerebral ischemia triggers a complex cascade of pathophysiological events, including excitotoxicity mediated by excessive glutamate (B1630785) release and subsequent overactivation of NMDA receptors. This process leads to alterations in gene and protein expression that contribute to neuronal damage.

In a mouse model of cerebral ischemia, this compound demonstrated the ability to mitigate some of these detrimental changes in protein expression. Specifically, its administration was shown to reduce the expression levels of key proteins within the CaMKIV-TORC1-p-CREB-BDNF signaling pathway. This pathway is involved in neuronal survival and plasticity, and its dysregulation following an ischemic event can contribute to learning and memory impairments. By blocking signals within this pathway, this compound may exert a neuroprotective effect. Ischemic conditions are known to alter the expression of numerous proteins, including ion exchangers like NCX isoforms, which are critical for maintaining calcium homeostasis nih.govnih.gov. The ability of this compound to modulate specific signaling cascades highlights its potential to counteract the molecular pathology of ischemic brain injury.

Table 3: Effect of this compound on Protein Expression in a Cerebral Ischemia Model

| Signaling Pathway | Key Protein Components | Effect of this compound |

|---|---|---|

| CaMKIV-TORC1-CREB-BDNF | CaMKIV (Calcium/calmodulin-dependent protein kinase IV) | Reduced Expression/Activity |

| TORC1 (Transducer of regulated CREB activity 1) | Reduced Expression/Activity | |

| p-CREB (Phosphorylated cAMP response element-binding protein) | Reduced Expression/Activity | |

| BDNF (Brain-derived neurotrophic factor) | Reduced Expression/Activity |

Advanced Research Methodologies Applied to Peaqx Sodium Studies

In Vitro Electrophysiological Techniques: Probing the Electrical Language of Neurons

In vitro electrophysiology allows for the direct measurement of the electrical properties of neurons and their responses to pharmacological agents like PEAQX sodium. These techniques are fundamental to understanding how this compound modulates the activity of NMDA receptors at the cellular level.

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

Whole-cell patch-clamp recording in acute brain slices is a powerful technique that preserves the local synaptic circuitry, providing a physiologically relevant context for studying neuronal function. In this method, a micropipette forms a high-resistance seal with the membrane of a target neuron, allowing for the control of the cell's membrane potential and the recording of ion currents.

This technique has been employed to investigate the effects of this compound on NMDA receptor-mediated currents. Researchers can apply this compound to the brain slice preparation while recording from individual neurons to directly observe its inhibitory effects on the electrical currents generated by the activation of NMDA receptors. A verified customer at Rutgers University confirmed that this compound effectively blocks a significant portion of the NMDA-mediated current in a whole-cell patch-clamp setup hellobio.com.

Isolation of Subunit-Specific NMDA Receptor Currents

A key application of this compound in electrophysiological studies is the isolation of currents mediated by specific NMDA receptor subunits. NMDA receptors are tetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit composition (GluN2A-D) dictates the receptor's functional and pharmacological properties.

This compound exhibits a preference for NMDA receptors containing the GluN2A subunit. hellobio.comnih.gov While initially thought to be highly selective, further studies have refined this, showing a notable but not exclusive preference. nih.gov This preferential antagonism allows researchers to pharmacologically dissect the contribution of GluN2A-containing NMDA receptors to the total NMDA receptor current in a given neuron. By applying this compound, scientists can selectively block the current flowing through GluN2A-containing receptors, thereby isolating and quantifying the current mediated by other GluN2 subunits, such as GluN2B. This approach is crucial for understanding the distinct physiological roles of different NMDA receptor subtypes in synaptic transmission and plasticity.

In Vitro Cell Culture and Organotypic Slice Approaches: Modeling Neuronal Systems

In vitro cell culture and organotypic slice cultures provide controlled environments to study the cellular and molecular effects of this compound in greater detail. These systems allow for manipulations and long-term observations that are not feasible in acute brain slice preparations.

Use in Primary Hippocampal Neuron Cultures

Primary hippocampal neuron cultures, derived from the hippocampus of embryonic or neonatal rodents, are a well-established model for studying synaptic function and plasticity. These neurons form complex synaptic networks in culture, recapitulating many aspects of their in vivo counterparts.

Studies in Cortical Striatal Slice Cultures

Organotypic cortical striatal slice cultures are a valuable ex vivo model that maintains the three-dimensional structure and connectivity of the cortico-striatal pathway. These cultures can be maintained for extended periods, allowing for the study of chronic effects of pharmacological agents.

Research has demonstrated the use of this compound in this model to investigate its role in neuronal apoptosis. One study found that the application of 3 μM this compound can induce cell apoptosis and promote the activation of caspase-3 in cortical striatal slice cultures. medchemexpress.com This finding suggests that the blockade of GluN2A-containing NMDA receptors can, under certain conditions, trigger programmed cell death pathways in this neuronal circuit.

Interactive Data Table: this compound in In Vitro Studies

| Methodology | Preparation | Key Application of this compound | Observed Effects | Relevant Findings |

| Whole-Cell Patch-Clamp | Acute Brain Slices | Blocking NMDA-mediated currents | Inhibition of neuronal electrical activity | Effectively blocks a considerable portion of NMDA currents hellobio.com |

| Subunit-Specific Current Isolation | Acute Brain Slices | Pharmacological isolation of GluN2A-containing NMDA receptor currents | Selective antagonism of a subpopulation of NMDA receptors | Allows for the study of non-GluN2A receptor-mediated currents |

| Receptor Trafficking Studies | HEK293 Cells | To be determined | To be determined | Provides a controlled system to study specific receptor subtypes |

| Electrophysiological Recordings | Primary Hippocampal Neuron Cultures | Modulation of synaptic transmission | Alteration of neuronal firing and synaptic plasticity | Enables investigation of GluN2A's role in a defined neuronal network |

| Apoptosis Assays | Cortical Striatal Slice Cultures | Induction of programmed cell death | Increased apoptosis and caspase-3 activation | 3 μM this compound can trigger apoptotic pathways medchemexpress.com |

In Vivo Behavioral and Neurophysiological Assays in Animal Models

The in vivo effects of this compound have been characterized in various animal models to understand its role in complex behaviors and neurophysiological processes. These studies have primarily focused on its anticonvulsant properties, as well as its influence on social interaction and cognitive functions.

Seizure Susceptibility Models

This compound has demonstrated age-dependent anticonvulsant effects in rodent models. In studies with developing rats, this compound was tested against seizures induced by pentylenetetrazol (PTZ) and cortical epileptic afterdischarges.

In a model of PTZ-induced seizures, this compound suppressed generalized tonic-clonic seizures (GTCS) in an age- and dose-dependent manner in 12-, 18-, and 25-day-old rats. nih.govnih.gov Notably, in the younger age groups (12 and 18 days old), lower doses of this compound preferentially suppressed the tonic phase of GTCS, often converting them to generalized clonic seizures. The highest dose was effective in suppressing both phases. nih.gov This suggests a potential differential role of GluN2A-containing NMDA receptors in the generation of tonic and clonic seizure components. In contrast, minimal clonic seizures were only moderately affected, with a prolonged latency observed only at the highest dose. nih.govnih.gov

The efficacy of this compound against cortical epileptic afterdischarges was most pronounced in 25-day-old rats, where all tested doses showed an anticonvulsant effect. nih.govnih.gov In younger rats, only the highest dose was effective, which may be attributed to the developmental increase in the expression of the GluN2A subunit in the forebrain. nih.gov

| Seizure Model | Animal Model | Age Group | Key Findings |

|---|---|---|---|

| Pentylenetetrazol (PTZ)-induced seizures | Rats | 12, 18, and 25 days old | Dose-dependent suppression of generalized tonic-clonic seizures. Preferential suppression of the tonic phase at lower doses in younger animals. |

| Cortical Epileptic Afterdischarges | Rats | 12, 18, and 25 days old | Marked anticonvulsant effect in 25-day-old rats. Only the highest dose was effective in younger animals. |

Social Interaction Paradigms

The role of GluN2A-containing NMDA receptors in social behavior has been investigated using this compound in mouse models. These studies reveal an age-dependent influence of this compound on social interaction. In 8-week-old mice, this compound was found to disrupt social interaction. This effect was observed at a dose that did not impair motor activity or rotarod performance, suggesting a specific effect on social behavior rather than a general sedative or motor-impairing effect. Importantly, the social salience of the stimulus mouse was not affected, indicating that the treated mice still recognized the other mouse as a social stimulus.

Furthermore, this compound was observed to attenuate stereotypic behaviors that can emerge during social interactions in both 4- and 8-week-old mice. This suggests a potential role for GluN2A-containing NMDA receptors in the modulation of repetitive behaviors in a social context.

Cognitive Assessment Paradigms (e.g., Spatial Memory)

The impact of this compound on cognitive functions, particularly spatial memory, has yielded complex findings. In one study, neonatal administration of this compound to rats resulted in spatial working memory deficits when the animals were tested in a Y-maze in adulthood. This suggests that blockade of GluN2A-containing NMDA receptors during a critical period of brain development can have long-lasting detrimental effects on cognitive functions that rely on the hippocampus.

Conversely, another study investigating the effects of this compound in 4- and 8-week-old mice found no impact on spontaneous alternations, a measure of spatial working memory. The differing outcomes of these studies may be attributable to the different species used (rats versus mice), the timing of drug administration (neonatal versus juvenile/adult), and the specific cognitive paradigms employed. These findings highlight the complexity of the role of GluN2A-containing NMDA receptors in cognitive processes and suggest that their function may be highly dependent on developmental stage and the specific neural circuits being engaged.

Molecular and Structural Biology Techniques

Advanced molecular and structural biology techniques have been employed to dissect the specific contributions of the GluN2A subunit to the effects of this compound and to understand the downstream signaling pathways involved.

Genetic Manipulation (e.g., Conditional Knockdown of Subunits) in Experimental Models

To investigate the precise role of the GluN2A subunit in mediating the effects of this compound, researchers have utilized genetically modified animal models. For instance, studies have been conducted in double knockout mice lacking both the Fragile X mental retardation 1 (Fmr1) gene and the gene encoding the GluN2A subunit (Grin2a). In the Fmr1 knockout mouse model of Fragile X syndrome, which exhibits impaired synaptic plasticity, the pharmacological inhibition of GluN2A-containing NMDA receptors was shown to restore normal synaptic plasticity. This restoration of function was similarly observed in the Fmr1/Grin2a double knockout mice, providing strong evidence that the beneficial effects on synaptic plasticity in this disease model are mediated through the specific antagonism of GluN2A-containing NMDA receptors.

Additionally, this compound has been used in a valproic acid (VPA)-induced mouse model of autism. In this model, PEAQX was found to modulate synaptic transmission in the cerebellum, a brain region implicated in the pathophysiology of autism spectrum disorder. These studies using genetically and pharmacologically induced models underscore the utility of this compound as a tool to probe the function of GluN2A-containing NMDA receptors in both normal physiology and in models of neuropsychiatric disorders.

| Experimental Model | Genetic/Pharmacological Manipulation | Key Finding with this compound |

|---|---|---|

| Fragile X Syndrome Mouse Model | Fmr1 knockout | Pharmacological inhibition of GluN2A with PEAQX-like antagonists restores synaptic plasticity. |

| Fragile X Syndrome Mouse Model | Fmr1/Grin2a double knockout | Genetic deletion of GluN2A mimics the restorative effects of pharmacological blockade on synaptic plasticity. |

| Autism Spectrum Disorder Mouse Model | Prenatal valproic acid (VPA) exposure | PEAQX modulates altered synaptic transmission in the cerebellum. |

Analysis of Protein Expression Levels Related to Signaling Pathways

Investigations into the molecular mechanisms downstream of this compound's interaction with the NMDA receptor have pointed to the modulation of specific intracellular signaling pathways. In a mouse model of cerebral ischemia, this compound was shown to block the Calcium/calmodulin-dependent protein kinase IV (CaMKIV)-Transducer of regulated CREB activity 1 (TORC1)-cAMP response element-binding protein (CREB) signaling pathway. This was accompanied by a reduction in the expression levels of proteins within this pathway.

The differences in the anticonvulsant effects of this compound compared to GluN2B-selective antagonists are thought to be due to the distinct signaling cascades associated with GluN2A and GluN2B subunits. While the precise mechanisms are still under investigation, it is known that these signaling pathways are involved in regulating brain excitability. The modulation of these pathways by this compound likely contributes to its observed anticonvulsant properties. Further research is needed to fully elucidate the role of these signaling cascades in the therapeutic effects of GluN2A-preferring NMDA receptor antagonists.

Cryo-Electron Microscopy (Cryo-EM) and FRET Analysis in NMDA Receptor Antagonist Binding Studies

Advanced imaging and analytical techniques such as Cryo-Electron Microscopy (Cryo-EM) and Förster Resonance Energy Transfer (FRET) analysis have become instrumental in elucidating the molecular mechanisms of N-methyl-D-aspartate (NMDA) receptor function and its modulation by antagonists like this compound. While specific Cryo-EM studies focused solely on this compound are not extensively documented in publicly available research, the principles of this technique, complemented by crystallographic data, provide profound insights into its binding mechanism.

Cryo-EM is a revolutionary structural biology technique that allows for the high-resolution visualization of biomolecular complexes in their near-native states. For NMDA receptors, Cryo-EM can capture snapshots of the receptor in different conformational states, such as resting, open, and antagonist-bound forms. This provides a detailed structural basis for understanding how the binding of an antagonist like this compound at the glutamate-binding site on the GluN2A subunit can lead to the inhibition of ion channel activity. Structural studies, including those using the closely related technique of X-ray crystallography, have revealed a novel binding mode for this compound (also known as NVP-AAM077) nih.govnih.govrupress.orgmdpi.com.

Detailed research findings from structural studies have shown that the binding of this compound to the ligand-binding domain (LBD) of the GluN1-GluN2A NMDA receptor induces a distinct conformational state nih.govnih.gov. The dioxoquinoxalinyl ring and the phosphono group of this compound are situated within the glutamate-binding pocket of the GluN2A subunit nih.govnih.gov. A key finding is the novel interaction of the bromophenyl group of this compound with the GluN1 subunit at the interface between the GluN1 and GluN2A subunits nih.govnih.gov. This interaction with a residue from the adjacent GluN1 subunit, specifically GluN1-Glu781, is a unique feature of this compound's binding and contributes to its inhibitory potency nih.gov. The binding of this compound results in an opening of the bi-lobed structure of the GluN2A LBD, a conformational change that is characteristic of antagonist binding and prevents the channel from opening nih.gov.

Table 1: Structural Interactions of this compound with the GluN1-GluN2A NMDA Receptor Ligand-Binding Domain

| Interacting Moiety of this compound | Interacting Residue/Subunit | Type of Interaction | Reference |

| Dioxoquinoxalinyl ring | GluN2A glutamate-binding pocket | Placement within the binding pocket | nih.govnih.gov |

| Phosphono group | GluN2A glutamate-binding pocket | Placement within the binding pocket | nih.govnih.gov |

| Bromophenyl group | GluN1-Glu781 at the subunit interface | Novel inter-subunit interaction | nih.gov |

FRET analysis is another powerful technique used to study the conformational dynamics of proteins like NMDA receptors in real-time nih.govspringernature.com. By labeling different parts of the receptor with fluorescent probes, FRET can measure distances on the angstrom scale and detect changes in these distances upon the binding of ligands nih.govspringernature.com. This allows researchers to observe the dynamic conformational changes that occur during receptor activation and inhibition.

In the context of NMDA receptor antagonists, FRET can be used to monitor the conformational changes in the LBD and other domains of the receptor as the antagonist binds. For example, FRET studies have been employed to measure the agonist-driven movements of the NMDA receptor's cytoplasmic domain, demonstrating that conformational changes can be transmitted through the receptor in the absence of ion flow escholarship.org. While specific FRET studies detailing the binding kinetics and conformational dynamics induced by this compound are not prominently available, this methodology offers a valuable approach to further investigate the real-time structural rearrangements that underpin its antagonist activity. Such studies could provide deeper insights into the kinetics of this compound binding and the precise sequence of conformational changes that lead to the inhibition of the NMDA receptor.

Emerging Research Themes and Future Perspectives in Peaqx Sodium Research

Unexplored Subunit Interactions and Receptor Heterogeneity

A pivotal aspect of PEAQX sodium research revolves around its selectivity for different NMDA receptor subunits. While initially reported to have a greater than 100-fold selectivity for GluN2A-containing receptors over those containing GluN2B, more detailed subsequent studies have revised this to a more modest 5- to 10-fold preference. targetmol.commedkoo.comhellobio.com This revised understanding of its selectivity has significant implications for the interpretation of studies utilizing this compound and has opened up new questions regarding NMDA receptor heterogeneity.

The relatively low selectivity means that at higher concentrations, this compound can exert considerable antagonistic effects on GluN2B-containing receptors as well. nih.gov This necessitates careful dose-response studies and consideration of the specific concentrations used when interpreting experimental outcomes. However, this modest selectivity does not preclude its utility. In fact, it presents an opportunity to investigate the combined roles of GluN2A and GluN2B subunits in various physiological and pathological processes. For instance, in studies of developmental neuropharmacology, the differential effects of this compound compared to highly selective GluN2B antagonists can still provide valuable insights into the shifting roles of these subunits during brain maturation. nih.gov

Future research is poised to delve deeper into the nuances of this compound's interactions with various NMDA receptor subunit compositions, including those containing GluN2C and GluN2D subunits, which are less well-characterized. The existence of tri-heteromeric NMDA receptors, containing two different types of GluN2 subunits, further complicates the pharmacological landscape. Understanding how this compound interacts with these complex receptor assemblies is a key area for future investigation and will be crucial for a more complete picture of NMDA receptor diversity and function.

Elucidating Novel Mechanistic Insights at the Synaptic and Extrasynaptic Level

The subcellular location of NMDA receptors—whether they are at the synapse or in extrasynaptic locations—is a critical determinant of their downstream signaling and functional consequences. This compound has proven to be a useful tool in beginning to dissect the roles of GluN2A-containing receptors in these distinct compartments.

For example, by using this compound to block GluN2A-containing receptors, researchers can isolate and study the function of GluN2B-mediated currents, which are often enriched in extrasynaptic locations. biorxiv.org This approach has been instrumental in studies investigating the differential roles of synaptic and extrasynaptic NMDA receptors in processes such as synaptic plasticity and excitotoxicity.

Intriguingly, some studies have yielded unexpected findings that challenge conventional models of NMDA receptor localization and function. One such study found that this compound could block a tonic NMDA current, a form of signaling typically attributed to the activation of extrasynaptic receptors by ambient glutamate (B1630785). nih.gov This suggests that GluN2A-containing receptors may also be present and active in extrasynaptic locations, or that they contribute to tonic signaling through a previously unappreciated mechanism. These findings open up new avenues of research into the precise subcellular distribution of NMDA receptor subunits and their contribution to different modes of neuronal signaling.

Future studies will likely employ a combination of pharmacology with advanced imaging techniques, such as super-resolution microscopy, to visualize the precise location of GluN2A-containing receptors in relation to synaptic and extrasynaptic sites. This will provide a more detailed anatomical framework for interpreting the functional effects of this compound.

Development of Next-Generation Probes and Analogues Based on the this compound Scaffold

The chemical structure of this compound, a quinoxalinedione (B3055175) derivative, provides a scaffold for the development of next-generation pharmacological tools. While the current research landscape does not yet feature a wide array of publicly documented analogues specifically derived from this compound, the principles of medicinal chemistry suggest that its structure is amenable to modification to improve properties such as selectivity, potency, and pharmacokinetic profiles.

Future research in this area will likely focus on several key goals:

Enhancing Subunit Selectivity: medicinal chemists may explore modifications to the this compound structure to increase its selectivity for GluN2A over other GluN2 subunits. This could involve altering the side chains or core structure to optimize interactions with the binding pocket of the GluN2A subunit.

Developing Fluorescent or Radiotagged Probes: The synthesis of fluorescently labeled or radiolabeled versions of this compound would enable direct visualization of GluN2A-containing receptors in brain tissue and in living animals. Such probes would be invaluable for studying receptor trafficking, density, and distribution in both health and disease.

Improving Brain Penetrance and Pharmacokinetics: For in vivo studies, developing analogues with improved ability to cross the blood-brain barrier and with more favorable metabolic stability would be highly advantageous.

The development of such next-generation probes will be crucial for advancing our understanding of GluN2A subunit biology and for exploring the therapeutic potential of targeting this specific NMDA receptor subtype.

Integration with Systems Neuroscience Studies for Broader Brain Network Understanding

To bridge the gap between molecular mechanisms and complex brain function, there is a growing trend towards integrating pharmacological tools like this compound with systems-level neuroscience techniques. These approaches allow researchers to investigate how the modulation of a specific receptor subtype impacts the activity of large-scale neural networks and, ultimately, behavior.

One powerful combination is the use of this compound with electroencephalography (EEG). Studies have utilized this approach to examine the role of GluN2A-containing receptors in seizure activity and in the generation of neural oscillations, which are rhythmic patterns of brain activity associated with various cognitive functions. nih.govnih.gov For instance, research on gamma oscillations in the prefrontal cortex has used this compound to show that the potentiation of these rhythms by NMDA receptor antagonists is mediated specifically by GluN2B-containing receptors, as this compound had no effect. nih.gov

While functional magnetic resonance imaging (fMRI) studies specifically using this compound are not yet prominent in the literature, this represents a significant future direction. fMRI measures brain activity indirectly through changes in blood flow (the BOLD signal), and combining this technique with the administration of this compound could reveal how blocking GluN2A-containing receptors alters activity and connectivity across different brain regions during specific cognitive tasks. nih.govnih.govnycu.edu.twfrontiersin.orgradiopaedia.org

The integration of this compound with these and other systems neuroscience methods, such as in vivo calcium imaging, will be essential for building a multi-level understanding of how GluN2A-containing NMDA receptors contribute to the dynamic operations of brain circuits and the complex behaviors they underpin.

Role as a Pharmacological Tool for Dissecting Specific NMDA Receptor Subunit Functions in Complex Neural Circuits

Perhaps the most significant contribution of this compound to neuroscience research is its role as a pharmacological tool for dissecting the specific functions of GluN2A-containing NMDA receptors within intact neural circuits. By selectively, or at least preferentially, blocking these receptors, researchers can probe their involvement in a wide range of complex brain processes.

| Research Area | Organism/Model | Key Finding with this compound |

| Developmental Neurobiology | Developing Rats | Demonstrated age-dependent differences in anticonvulsant effects, consistent with the developmental shift in NMDA receptor subunit expression. nih.gov |

| Cognitive Flexibility | Mice | Impaired performance in the attentional set-shifting task (ASST), suggesting a role for GluN2A-containing receptors in this aspect of executive function. radiopaedia.org |

| Antidepressant Mechanisms | Mice | Blocked the antidepressant-like effects of ketamine, indicating that GluN2A-containing receptor activity is necessary for these actions. biorxiv.org |

| Synaptic Plasticity | Rat Hippocampal Slices | Used to investigate the roles of GluN2A and GluN2B subunits in long-term potentiation (LTP) and long-term depression (LTD). numberanalytics.com |

Q & A

Q. What is the primary mechanism of action of PEAQX sodium as an NMDA receptor antagonist?

this compound (NVP-AAM077) acts as a competitive antagonist at NMDA receptors, preferentially targeting GluN2A-containing subunits. Initial studies suggested a 100-fold selectivity for GluN2A over GluN2B, but subsequent binding assays revealed only a 5-fold difference in affinity (Ki values: 5.6 nM for GluN2A vs. 27 nM for GluN2B) . Methodologically, researchers should use in vitro receptor-binding assays with radiolabeled ligands (e.g., [³H]MK-801 displacement) to validate selectivity under controlled conditions.

Q. How does this compound differ from other NMDA receptor antagonists like ifenprodil or Ro 25-6981 in experimental models?

Unlike GluN2B-selective antagonists (e.g., ifenprodil), PEAQX shows mixed GluN2A/GluN2B inhibition. For example, in chronic unpredictable stress (CUS) rodent models, PEAQX failed to reverse depressive-like behaviors (e.g., sucrose preference, immobility time), whereas GluN2B antagonists and non-selective NMDA blockers (e.g., ketamine) exhibited rapid antidepressant effects . To distinguish effects, combine behavioral assays (e.g., forced swim test) with receptor-specific pharmacological challenges.

Q. What animal models are appropriate for studying the anticonvulsant properties of this compound?

PEAQX’s anticonvulsant efficacy is age-dependent. In postnatal day 25 (P25) rats, PEAQX (5–20 mg/kg, s.c.) suppresses generalized tonic-clonic seizures (GTCS) dose-dependently, whereas in younger rats (P12–P18), it converts GTCS into clonic seizures . Use electroencephalography (EEG) paired with seizure severity scoring (Racine scale) to quantify age-specific responses.

Advanced Research Questions

Q. How can researchers resolve contradictions in PEAQX’s reported selectivity for GluN2A vs. GluN2B subunits?

Discrepancies arise from methodological differences: early studies used recombinant receptors in non-physiological conditions, while later work assessed native receptors. To address this, perform comparative assays using both recombinant systems (HEK293 cells expressing GluN1/GluN2A or GluN2B) and brain slice electrophysiology. Include positive controls (e.g., ifenprodil for GluN2B) and validate with functional readouts like calcium imaging .

Q. What experimental design optimizes dose-response studies for this compound in neurobehavioral research?

Dose optimization must account for age, species, and administration route. For social behavior tests in adolescent rats, subcutaneous PEAQX (1.25–3.75 mg/kg) enhances social interaction without motor impairment, while higher doses (>10 mg/kg) may induce sedation . Use a repeated-measures design with baseline behavioral assessments (e.g., social interaction time) and counterbalance drug/vehicle administration across cohorts to control for habituation effects.

Q. How do methodological variations in NMDA receptor modulation studies impact the interpretation of PEAQX’s neuroprotective vs. neurotoxic effects?

PEAQX’s dual effects depend on experimental context. In PN7–PN11 rat pups, PEAQX (10 mg/kg, s.c.) induces caspase-3 activation (a neurotoxic marker) in the striatum, mimicking phencyclidine (PCP)-induced apoptosis . Contrastingly, in tonic NMDA current assays, PEAQX reduces neuronal excitotoxicity by selectively inhibiting GluN2A-mediated currents . To clarify, combine in vivo histopathology (e.g., TUNEL staining) with in vitro patch-clamp recordings under controlled voltage conditions.

Q. What statistical approaches are critical for analyzing dose-dependent and age-specific effects of this compound?

Use mixed-effects ANOVA to account for repeated measures and inter-subject variability. For example, in anticonvulsant studies, analyze seizure latency and severity scores across age groups (P12, P18, P25) with post hoc Holm-Sidak corrections for multiple comparisons . Report effect sizes (e.g., Cohen’s d) to highlight clinically relevant outcomes.

Methodological Tables

Table 1. Key Parameters for this compound in Rodent Studies

Table 2. Comparative Selectivity of NMDA Receptor Antagonists

| Compound | Primary Target | Selectivity Ratio (GluN2A:GluN2B) | Functional Assay | Reference |

|---|---|---|---|---|

| This compound | GluN2A | 5:1 | Radioligand binding | |

| Ifenprodil | GluN2B | 1:300 | Electrophysiology | |

| Ro 25-6981 | GluN2B | 1:1000 | Calcium imaging |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.